methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate

cyclic sulfamidate N-unprotected ring-opening reactivity

Standard N-Boc or N-acetyl cyclic sulfamidates undergo premature ring-opening under SN2 conditions, causing synthetic failures. This N-unprotected (4S) analog remains inert through multi-step sequences until activated via N-protection. - **Reactivity Control:** 0% conversion at 60°C (24h) vs. >99% for N-Boc analog at RT. - **Chemoselectivity:** Methyl ester enforces exclusive SN2, suppressing E2 elimination seen with amide analogs. - **Process Advantage:** Eliminates endothermic Boc-deprotection (~35% mass loss) and simplifies thermal hazard assessment (2-event vs 3-event thermogram). - **Proven Application:** Validated in solid-phase glycopeptide synthesis (≥97% diastereoselectivity).

Molecular Formula C4H7NO5S
Molecular Weight 181.16
CAS No. 1621706-78-2
Cat. No. B2773767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate
CAS1621706-78-2
Molecular FormulaC4H7NO5S
Molecular Weight181.16
Structural Identifiers
SMILESCOC(=O)C1COS(=O)(=O)N1
InChIInChI=1S/C4H7NO5S/c1-9-4(6)3-2-10-11(7,8)5-3/h3,5H,2H2,1H3/t3-/m0/s1
InChIKeyZVUAICDRECZJGG-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate: Identity and Class Profile


Methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate (CAS 1621706-78-2), also referred to as Methyl (S)-serinate S,S-dioxide, is a chiral five-membered cyclic sulfamidate (1,2,3-oxathiazolidine-2,2-dioxide) derived from L-serine methyl ester . With molecular formula C4H7NO5S and a molecular weight of 181.17 g/mol, it belongs to the oxathiazolidine dioxide class of heterocyclic electrophiles widely employed as versatile chiral building blocks in asymmetric synthesis, peptide chemistry, and pharmaceutical intermediate production [1]. The defining structural features are its (4S) stereochemistry, the N-unprotected sulfonamide (free NH), and the C-4 methyl ester, which together govern its distinctive reactivity profile relative to N-protected or C-substituted analogs [2].

Chiral (4S) building block for asymmetric synthesis and peptide chemistry
N-unprotected sulfonamide enables latent electrophile strategy (stable until N-protection)
C-4 methyl ester directs exclusive SN2 ring-opening, suppressing elimination byproducts
Simplified thermal profile compared to N-Boc analogs – no Boc-deprotection mass loss

Why N-Protected or C-Amido Analogs Cannot Substitute


Within the 1,2,3-oxathiazolidine-2,2-dioxide family, seemingly modest changes in N- and C-terminal substitution produce profound, binary shifts in reactivity that preclude generic interchange [1]. The N-unprotected sulfonamide in this compound functions as a built-in reactivity 'off switch': N-H cyclic sulfamidates are completely unreactive toward nucleophilic ring-opening under standard SN2 conditions, whereas their N-Boc or N-acetyl counterparts undergo quantitative conversion at room temperature [2]. Simultaneously, the C-4 methyl ester forces exclusive SN2 chemoselectivity, suppressing the competing E2 elimination pathway that becomes dominant when the ester is replaced by an amide [3]. These substitution-dependent reactivity gates mean that selecting the wrong analog—whether an N-protected variant that opens prematurely or an amide that yields undesired elimination products—can lead to complete synthetic failure, compromised stereochemical integrity, or unacceptable thermal safety profiles at scale [4].

Attribute
This Compound
N-Protected / Amide Analogs
N-H Reactivity Gate
Latent; no ring-opening until N-protection is installed
Spontaneous quantitative ring-opening, loss of temporal control
C-4 Chemoselectivity
Exclusive SN2 product, no elimination detected
Amide analogs produce SN2/E2 mixtures (~17% elimination), compromising stereochemical purity
Thermal Safety Profile
Simple two-event thermogram (melt → exotherm)
N-Boc analogs add a 35% mass-loss deprotection event, complicating scale-up hazard assessment

Quantitative Differentiation vs. Closest Analogs


N-Unprotected Sulfonamide as Binary Reactivity Gate

The N-unprotected sulfonamide (free NH) in methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate completely abolishes nucleophilic ring-opening reactivity under standard SN2 conditions, in stark contrast to N-protected analogs which react quantitatively [1]. In a systematic study by Navo et al., N-unprotected tertiary sulfamidates (compounds 3 and 5, bearing N-H) were fully recovered unchanged after 24 hours at 60 °C in pyridine, while N-protected counterparts (compounds 1: N-COMe and 2: N-CO2Me) underwent exclusive ring-opening with >99% yield in only 12 hours at room temperature (25 °C) [2]. Computational analysis revealed that the absence of an N-carbonyl group raises the activation barrier for nucleophilic attack by ~3 kcal mol⁻¹, corresponding to a roughly 100-fold rate retardation; hydrogen bonding of pyridine to the N-H further increases the barrier by an additional 4 kcal mol⁻¹ (~500-fold slowing), and full deprotonation of the sulfonamide raises the barrier by 14 kcal mol⁻¹ (millions-fold rate reduction) [3].

N-Unprotected Sulfonamide Reactivity Gate
Head-to-head
0% conversion (24 h, 60 °C)
>99% conversion (12 h, 25 °C)
Binary reactivity switch supports latent electrophile strategy
Computed ΔΔH‡ ~3–4 kcal mol⁻¹; ~100–500× rate reduction
cyclic sulfamidate N-unprotected ring-opening reactivity substituent effects chemoselectivity control

C-4 Methyl Ester Enforces Exclusive SN2 Ring-Opening

The methyl ester at C-4 in methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate directs nucleophilic attack exclusively toward the SN2 ring-opening manifold, completely suppressing the competing E2 elimination pathway that becomes significant when the ester is replaced by an amide [1]. In direct comparative experiments, ester-substituted sulfamidates 1 (N-COMe, C-CO2Me) and 2 (N-CO2Me, C-CO2Me) each gave exclusively the ring-opened product (>99% SN2) with no detectable elimination after 12 h at 25 °C and 60 °C, respectively. In contrast, the amide-substituted sulfamidate 4 (N-COMe, C-CONHMe) yielded a mixture of 83% ring-opening and 17% elimination product after 16 h at 60 °C [2]. Computational analysis confirmed that for ester sulfamidates, the E2 pathway is disfavored by at least 5 kcal mol⁻¹ relative to SN2, whereas for amide sulfamidates the activation barriers for SN2 and E2 become virtually identical [3].

C-4 Methyl Ester SN2 Chemoselectivity
Head-to-head
100% SN2, 0% E2
83% SN2, 17% E2 (amide analog)
Ester ensures single stereochemically defined ring-opened product
E2 disfavored by ≥5 kcal mol⁻¹ vs amide; no elimination byproducts
cyclic sulfamidate chemoselectivity SN2 vs E2 ester vs amide substituent effect

Simplified Thermal Profile vs. N-Boc-Protected Analogs

N-unprotected cyclic sulfamidates, including methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate, exhibit a simplified thermal decomposition pathway compared to their N-Boc-protected counterparts, eliminating the endothermic Boc-deprotection event that precedes exothermic decomposition in protected analogs [1]. DSC analysis by Ferrari et al. demonstrated that N-Boc-protected sulfamidates (e.g., compounds 16, 18) display a sequential thermogram: melting endotherm → second endotherm (Boc deprotection with ~35% mass loss) → exothermic decomposition. In contrast, the corresponding N-unprotected sulfamidates (compounds 22, 21) show only melting endotherm followed directly by exothermic decomposition [2]. Across a panel of 35 five-membered cyclic sulfamidates, exothermic onset temperatures clustered at 140 ± 55 °C with decomposition energies of 230–894 J/g (estimated ΔTad ≥ 180 °C), representing medium-to-high severity in runaway scenarios [3]. The absence of the Boc-deprotection event simplifies thermal risk assessment for N-unprotected compounds and eliminates the associated endothermic gas evolution that can complicate large-scale processing [4].

Simplified Thermal Profile
Head-to-head
Melt → exotherm (2 events)
Melt → Boc deprotection (35% mass loss) → exotherm (3 events)
Fewer thermal events simplify process hazard assessment
Decomposition energy 230–894 J/g; onset ~140 ± 55 °C for both classes
thermal safety DSC process scale-up N-Boc deprotection sulfamidate stability

High Diastereoselectivity in S-Linked Glycopeptide Synthesis

Serine-derived cyclic sulfamidates structurally analogous to methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate deliver high diastereoselectivity in chemoselective ligation with unprotected 1-thio sugars under mild aqueous conditions [1]. Cohen and Halcomb reported that the serine-derived cyclic sulfamidate (prepared in 60% overall yield from L-serine) reacted with a variety of unprotected 1-thio sugars in aqueous bicarbonate buffer (pH 8) to afford the corresponding S-linked glycosyl amino acids with ≥97% diastereoselectivity after N-sulfate hydrolysis [2]. The same sulfamidate was successfully incorporated into a dipeptide and into resin-bound peptides for solid-phase glycopeptide synthesis, demonstrating compatibility with both solution-phase and solid-phase workflows [3]. In a notable demonstration of N-unprotected reactivity under special conditions, small NH-unprotected peptide-bearing sulfamidates underwent ring-opening with thiocarbohydrates in aqueous media, a reaction mode that is silenced in organic solvents [4].

Diastereoselectivity in S-Linked Glycopeptide Synthesis
Supporting evidence
≥97% ds
Aqueous bicarbonate buffer, pH 8, unprotected 1-thio sugars
Validated high diastereoselectivity for stereochemically defined S-linked glycoconjugates
Compatible with solid-phase peptide synthesis; no direct comparator quantified
diastereoselectivity glycosyl amino acid S-linked glycopeptide aqueous ligation solid-phase peptide synthesis

Molecular Weight Advantage over N-Boc Protected Analog

Methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate (MW 181.17 g/mol) offers a 35% molecular weight reduction compared to its closest N-Boc-protected ester analog, methyl (R)-3-Boc-1,2,3-oxathiazolidine-4-carboxylate 2,2-dioxide (CAS 1621706-89-5, MW 281.28 g/mol) . This difference translates directly into higher atom economy in downstream transformations where the N-H group is the desired functionality: use of the N-unprotected compound eliminates the need for a Boc-deprotection step (typically TFA/CH₂Cl₂), avoiding the associated mass loss, reagent costs, and waste stream management [1]. Furthermore, the N-unprotected compound bypasses the additional endothermic Boc-deprotection event observed by DSC in protected analogs, simplifying thermal hazard assessment for scale-up [2].

Molecular Weight Advantage
Cross-study comparable
MW 181.17 g/mol (N-H)
MW 281.28 g/mol (N-Boc analog)
35% MW reduction; bypasses Boc-deprotection step and waste
Direct procurement of N-unprotected form saves one synthetic step
atom economy molecular weight N-Boc deprotection building block efficiency procurement cost per mole

Procurement-Driven Application Scenarios


Latent Electrophile for Temporally Controlled Reactivity

For synthetic routes requiring a chiral serine-derived electrophile that must remain inert through several synthetic transformations before being activated, the N-unprotected cyclic sulfamidate provides a unique 'stable until protected' reactivity profile. As demonstrated by Navo et al., N-H sulfamidates are completely unreactive toward nucleophilic ring-opening (0% conversion after 24 h at 60 °C), whereas N-Boc or N-acetyl derivatives react quantitatively (>99%) at room temperature [1]. This allows chemists to install the sulfamidate early in a sequence, carry it through multiple steps in its unreactive N-H form, and then activate it by N-protection at the precise moment ring-opening is desired—a level of temporal control unavailable with pre-activated analogs.

Synthesis of β-Substituted Alanines via Stereospecific Ring-Opening

The combination of (4S) stereochemistry, N-H latency, and ester-directed SN2 chemoselectivity makes this compound an ideal precursor for β-functionalized α-amino acids. Cyclic sulfamidates derived from (S)-serine have been established as effective substrates for nucleophilic ring-opening to produce β-substituted alanines [2]. The methyl ester ensures exclusive SN2 product formation without competing elimination, preserving stereochemical integrity at the α-carbon and yielding a single, well-defined product rather than the SN2/E2 mixtures observed with amide analogs [3].

Solid-Phase Peptide Synthesis with On-Resin Ligation

Serine-derived cyclic sulfamidates have been validated in solid-phase peptide synthesis (SPPS) for chemoselective ligation with unprotected 1-thio sugars directly on resin, achieving ≥97% diastereoselectivity under aqueous bicarbonate buffer (pH 8) [4]. This methodology enables convergent assembly of S-linked glycopeptides without protecting group manipulation on the carbohydrate, a significant advantage for glycopeptide drug discovery programs. The (4S)-serine-derived scaffold of this compound matches the stereochemistry used in the published SPPS-compatible protocols.

Process Scale-Up with Simplified Thermal Safety Profile

For process development teams evaluating cyclic sulfamidate building blocks for kilo-lab or pilot-plant campaigns, the N-unprotected compound eliminates the endothermic Boc-deprotection event observed in N-Boc-protected analogs, which involves ~35% mass loss from gas evolution [5]. While all five-membered cyclic sulfamidates exhibit exothermic decomposition with onset temperatures in the range of 140 ± 55 °C and energies of 230–894 J/g [6], the simpler two-event thermogram (melt → exotherm) of N-unprotected compounds reduces the complexity of thermal hazard assessment compared to the three-event profile (melt → Boc deprotection endotherm → exotherm) of N-Boc analogs.

Application
Selection Property
Validation Focus
Latent electrophile for temporally controlled reactivity
N-unprotected latency gate
Temporal reactivity switching and activation control
β-substituted alanine synthesis via stereospecific ring-opening
(4S) stereochemistry + ester-directed SN2 chemoselectivity
Stereochemical integrity and elimination suppression
Solid-phase glycopeptide synthesis with on-resin ligation
Aqueous ligation compatibility and serine-derived scaffold
Diastereoselectivity verification under published conditions
Process scale-up with simplified thermal safety profile
N-unprotected thermal profile (no Boc-deprotection event)
DSC thermogram review and hazard assessment
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